(3S,8R,9S,10R,13R,14S,17S)-17-acetyl-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,12,16,17-decahydrocyclopenta[a]phenanthrene-11,15-dione
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Overview
Description
Gamma-Digiprogenin is a synthetic compound known for its unique chemical properties and potential applications in various scientific fields. It is a derivative of digiprogenin, a naturally occurring compound found in certain plant species. Gamma-Digiprogenin has garnered attention due to its potential use in medicinal chemistry, biological research, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,8R,9S,10R,13R,14S,17S)-17-acetyl-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,12,16,17-decahydrocyclopenta[a]phenanthrene-11,15-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a digiprogenin derivative.
Functional Group Modification: The starting material undergoes functional group modifications, such as hydroxylation or methylation, to introduce the desired functional groups.
Cyclization: The modified intermediate is then subjected to cyclization reactions under controlled conditions to form the this compound core structure.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production may involve continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Gamma-Digiprogenin undergoes various chemical reactions, including:
Oxidation: Gamma-Digiprogenin can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert (3S,8R,9S,10R,13R,14S,17S)-17-acetyl-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,12,16,17-decahydrocyclopenta[a]phenanthrene-11,15-dione into reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the this compound structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
Scientific Research Applications
Gamma-Digiprogenin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in studies of cellular processes and as a probe for investigating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (3S,8R,9S,10R,13R,14S,17S)-17-acetyl-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,12,16,17-decahydrocyclopenta[a]phenanthrene-11,15-dione involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways vary depending on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Gamma-Digiprogenin can be compared with other similar compounds, such as:
Alpha-Digiprogenin: Another derivative of digiprogenin with different functional groups and properties.
Beta-Digiprogenin: Similar to (3S,8R,9S,10R,13R,14S,17S)-17-acetyl-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,12,16,17-decahydrocyclopenta[a]phenanthrene-11,15-dione but with variations in the core structure and reactivity.
Delta-Digiprogenin:
Gamma-Digiprogenin stands out due to its unique combination of functional groups and its versatility in various chemical reactions and applications.
Properties
CAS No. |
13181-90-3 |
---|---|
Molecular Formula |
C21H28O5 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13R,14S,17S)-17-acetyl-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,12,16,17-decahydrocyclopenta[a]phenanthrene-11,15-dione |
InChI |
InChI=1S/C21H28O5/c1-11(22)15-9-17(25)21(26)14-5-4-12-8-13(23)6-7-19(12,2)18(14)16(24)10-20(15,21)3/h4,13-15,18,23,26H,5-10H2,1-3H3/t13-,14+,15+,18+,19-,20+,21+/m0/s1 |
InChI Key |
HHYUGCQBWAMDLS-CRHGDLBQSA-N |
SMILES |
CC(=O)C1CC(=O)C2(C1(CC(=O)C3C2CC=C4C3(CCC(C4)O)C)C)O |
Isomeric SMILES |
CC(=O)[C@H]1CC(=O)[C@]2([C@@]1(CC(=O)[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O |
Canonical SMILES |
CC(=O)C1CC(=O)C2(C1(CC(=O)C3C2CC=C4C3(CCC(C4)O)C)C)O |
Origin of Product |
United States |
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